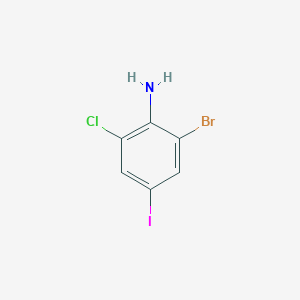

2-Bromo-6-chloro-4-iodoaniline

Description

Significance of Polyhalogenated Anilines as Pivotal Synthetic Intermediates and Functional Building Blocks in Contemporary Organic Chemistry

Polyhalogenated anilines are a class of aromatic compounds that feature an aniline (B41778) core substituted with multiple halogen atoms. These molecules have emerged as exceptionally valuable building blocks in modern organic chemistry. Their significance stems from the unique reactivity conferred by the presence of different halogens on the aromatic ring. Each halogen (fluorine, chlorine, bromine, iodine) exhibits distinct electronic and steric properties, allowing for regioselective functionalization through a variety of cross-coupling reactions. This differential reactivity enables chemists to introduce a wide array of substituents sequentially, making polyhalogenated anilines pivotal intermediates for the construction of complex molecular architectures. acs.org

These compounds serve as precursors for a diverse range of molecules, including pharmaceuticals, agrochemicals, and advanced materials. smolecule.comresearchgate.net The ability to use them as versatile aryl group donors addresses shortcomings of traditional transition-metal-catalyzed methods, particularly for creating poly-substituted products that would otherwise be challenging to access. acs.org The strategic placement of halogens allows for controlled, stepwise modifications, providing a modular approach to synthesizing highly functionalized aromatic systems.

Research Landscape and Specific Academic Interest in 2-Bromo-6-chloro-4-iodoaniline

The research landscape for polyhalogenated anilines is vibrant, with a particular focus on molecules that offer multiple sites for selective chemical modification. This compound is a compound of specific academic interest due to its unique substitution pattern. It possesses three different halogen atoms—bromine, chlorine, and iodine—each with a distinct propensity to participate in cross-coupling reactions.

The reactivity of aryl halides in common palladium-catalyzed reactions typically follows the order: I > Br > Cl. This hierarchy allows for selective reactions at the C-I bond, followed by the C-Br bond, and finally the C-Cl bond, by carefully tuning reaction conditions. This feature makes this compound an ideal substrate for synthesizing trisubstituted aniline derivatives in a controlled manner. Its utility is recognized in its application as a precursor for creating more complex molecules for potential use in medicinal chemistry and materials science. smolecule.com For instance, it has been used in the synthesis of 1-bromo-3-chloro-5-iodobenzene (B84608) through a deamination reaction, highlighting its role as a scaffold for generating other polysubstituted benzene (B151609) derivatives. acs.org

Methodological and Theoretical Frameworks for Investigating Complex Haloaromatic Systems

The investigation of complex haloaromatic systems like this compound relies on a combination of advanced experimental and computational methodologies.

Experimental Frameworks:

Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry are fundamental for structural elucidation and characterization of these compounds and their reaction products. researchgate.net

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive information about the molecular and crystal structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. researchgate.net For example, studies on related dihaloanilines reveal weak intermolecular forces such as N—H···N, N—H···I, and N—H···Cl interactions that stabilize the crystal lattice. researchgate.net

Cross-Coupling Reaction Optimization: Methodological approaches involve the systematic screening of catalysts (e.g., palladium complexes), ligands, bases, and solvents to achieve high efficiency and regioselectivity in reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. acs.orgresearchgate.net

Theoretical Frameworks:

Density Functional Theory (DFT): Computational modeling using DFT is employed to predict molecular geometries, electronic properties, and reaction mechanisms. researchgate.net These calculations can help elucidate the regioselectivity of electrophilic substitutions or predict the most favorable sites for cross-coupling reactions by analyzing parameters like Fukui indices and electrostatic potential maps.

Abductive Research Processes: For more complex systems-level understanding, methodological frameworks are used to bridge empirical observations with theoretical explanations, moving from descriptive findings to analytical and explanatory models of reactivity and function. utupub.fi

Scope and Research Objectives Pertaining to this compound Studies

The primary research objective concerning this compound is to exploit its differential halogen reactivity for the efficient and selective synthesis of polysubstituted aromatic compounds. Key research goals include:

Developing Selective Cross-Coupling Protocols: A major focus is the development of robust and highly selective palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki, Buchwald-Hartwig) that can discriminate between the iodo, bromo, and chloro substituents. acs.orgwikipedia.orgd-nb.info

Synthesis of Novel Heterocycles: Utilizing the aniline functionality and the reactive halogen sites to construct novel heterocyclic scaffolds, which are prevalent in biologically active molecules. researchgate.netrsc.org

Application in Materials Science: Exploring the use of this compound and its derivatives as building blocks for functional organic materials, where the heavy atoms can influence properties like phosphorescence or charge transport. smolecule.combldpharm.com

Elucidation of Reaction Mechanisms: Investigating the intricate mechanisms of sequential, site-selective reactions on the polyhalogenated ring to provide a deeper understanding that can guide future synthetic strategies. researchgate.net

Compound Data

Below are tables detailing the properties and identifiers for the chemical compounds mentioned in this article.

Table 1: Compound Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Appearance | Melting Point (°C) |

|---|---|---|---|---|

| This compound | C₆H₄BrClIN | 332.36 | White to Yellow Solid | 75-76 |

| 2-Chloro-4-iodoaniline | C₆H₅ClIN | 253.47 | Colorless block crystals | Not specified |

| 2-Bromo-6-chloro-4-nitroaniline | C₆H₄BrClN₂O₂ | 251.46 | Not specified | Not specified |

| 1-Bromo-3-chloro-5-iodobenzene | C₆H₃BrClI | 317.35 | White needle crystal | Not specified |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H4BrClIN |

|---|---|

Molecular Weight |

332.36 g/mol |

IUPAC Name |

2-bromo-6-chloro-4-iodoaniline |

InChI |

InChI=1S/C6H4BrClIN/c7-4-1-3(9)2-5(8)6(4)10/h1-2H,10H2 |

InChI Key |

RROMKVPOEWLGPJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)N)Br)I |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo 6 Chloro 4 Iodoaniline and Analogues

Retrosynthetic Strategies for Multi-Halogenated Aniline (B41778) Derivatives

Retrosynthetic analysis is the process of deconstructing a target molecule into simpler, commercially available starting materials. For a molecule like 2-bromo-6-chloro-4-iodoaniline, this process is heavily influenced by the nature and position of the three different halogen atoms.

The disconnection of carbon-halogen bonds in the retrosynthetic analysis of this compound must consider the relative reactivity of the halogens and the directing effects of the amino group. The amino group is a powerful ortho-, para-director and a strong activator for electrophilic aromatic substitution. This inherent reactivity often leads to challenges such as polyhalogenation and lack of regioselectivity. derpharmachemica.com

A primary disconnection strategy would involve removing the halogens one by one. The order of disconnection is crucial. Given the high reactivity of anilines, direct halogenation is often performed on a less reactive, protected precursor, such as an acetanilide (B955). Therefore, the first retrosynthetic step is often the disconnection of the protecting group to reveal the free aniline.

Following this, the C-I, C-Br, and C-Cl bonds are disconnected. The lability of the C-I bond often makes it the last halogen to be introduced in the forward synthesis, and thus the first to be disconnected in the retrosynthesis. This leads to a 2-bromo-6-chloroaniline (B1281334) precursor. Subsequent disconnections of the C-Br and C-Cl bonds would lead to simpler aniline or nitrobenzene (B124822) precursors.

The key to a successful synthesis of a multi-halogenated aniline is controlling the precise position of each halogen. This regiocontrol is achieved through the strategic selection of starting materials where existing substituents direct the incoming electrophiles to the desired positions.

A potential retrosynthetic pathway is illustrated below:

Retrosynthetic Analysis of this compound

Target: this compound

Disconnection 1 (Iodination): Leads to 2-bromo-6-chloroaniline. This is a logical step as selective iodination can be the final step.

Disconnection 2 (Bromination): Leads to 2-chloroaniline (B154045). The amino group directs ortho-, para-, so obtaining the 2,6-disubstituted product requires specific conditions or a blocking group strategy.

Disconnection 3 (Chlorination/Starting Material): Leads to aniline. Direct chlorination of aniline is often problematic, suggesting that a precursor like 2-chloro-4-nitroaniline, which can be reduced, might be a more strategic starting point. chemicalbook.com

Classical and Established Synthetic Approaches to Polyhalogenated Anilines

The forward synthesis of polyhalogenated anilines relies on a series of electrophilic aromatic substitution reactions, often with the need for protecting groups to control reactivity and selectivity.

The strong activating nature of the amino group makes anilines highly susceptible to electrophilic halogenation. nih.gov However, this high reactivity can be a double-edged sword, often resulting in multiple halogenations and mixtures of isomers. derpharmachemica.com Directing the halogenation to specific positions is paramount.

Reagents like iodine monochloride (ICl) are effective for the iodination of aromatic rings. brainly.com ICl is a polarized molecule where the iodine atom is the electrophilic center, facilitating its attack on the electron-rich aniline ring. brainly.com The regioselectivity of this reaction is governed by the existing substituents on the aniline ring. For instance, in a para-substituted aniline, iodination will typically occur at the ortho position. The choice of solvent and the presence of catalysts can also influence the outcome of the reaction. niscpr.res.innih.gov Studies have shown that a variety of iodine-donating reagents can be used for the successful iodination of aromatic compounds. nih.gov

For the synthesis of this compound, a potential final step could involve the iodination of 2-bromo-6-chloroaniline using ICl. The existing bromine and chlorine atoms would sterically hinder the ortho positions to some extent, and the para-position relative to the amino group would be activated, favoring the introduction of iodine at C4.

| Starting Material | Halogenating Agent | Major Product | Reference |

|---|---|---|---|

| p-Toluidine | Iodine Monochloride (ICl) | 4-Methyl-2-iodoaniline | niscpr.res.in |

| 2-Chloroaniline | N-Bromosuccinimide (NBS) | 4-Bromo-2-chloroaniline | derpharmachemica.com |

| 2,5-Dichloroaniline | Iodine/Ag₂SO₄ | 2,5-Dichloro-4-iodoaniline | nih.gov |

To control the powerful activating effect of the amino group and prevent over-halogenation, the amine is often temporarily protected. quimicaorganica.org A common protecting group is the acetyl group, which transforms the amine into an acetanilide. The acetamido group is still an ortho-, para-director but is significantly less activating than a free amino group. This moderation allows for more controlled, stepwise halogenation. quimicaorganica.org

The general sequence involves:

Protection: The starting aniline is reacted with a reagent like acetic anhydride (B1165640) or acetyl chloride to form the corresponding acetanilide.

Halogenation: The acetanilide is then subjected to one or more halogenation steps. The bulkier acetamido group can also provide steric hindrance that favors halogenation at the para position.

Deprotection: After the desired halogens are in place, the acetyl group is removed, typically by acid or base hydrolysis, to regenerate the aniline. masterorganicchemistry.comhighfine.com

This protection-deprotection strategy is a cornerstone of aniline chemistry and is indispensable for the synthesis of complex, polyhalogenated targets like this compound. For example, one could start with 2-chloroacetanilide, brominate it at the para-position (C4), then iodinate it at the other ortho-position (C6), and finally deprotect the amide to yield the target compound, though controlling the second halogenation's regiochemistry would be challenging. A more likely route would involve sequential halogenations on a protected aniline, carefully chosen to direct the incoming halogens to the correct positions before deprotection. acs.orgfishersci.co.uk

| Step | Reagents | Purpose | General Yield | Reference |

|---|---|---|---|---|

| Protection (Acetylation) | Acetic Anhydride/Pyridine | Reduce activating effect of NH₂ | High | quimicaorganica.org |

| Protection (Boc) | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Form a carbamate (B1207046) for controlled reaction | High | masterorganicchemistry.comfishersci.co.uk |

| Deprotection (Acetanilide) | Aqueous HCl or NaOH, heat | Regenerate the free amine | Good to High | quimicaorganica.org |

| Deprotection (Boc) | Trifluoroacetic Acid (TFA) or HCl | Remove Boc group under acidic conditions | High | masterorganicchemistry.comfishersci.co.uk |

Aromatic Nitration Followed by Nitro Group Reduction

A common and well-established method for the synthesis of anilines is the reduction of a corresponding nitroaromatic compound. youtube.comyoutube.combeilstein-journals.org This two-step sequence involves the initial nitration of an aromatic ring, followed by the reduction of the nitro group to an amine.

The nitration of an aromatic ring is a classic electrophilic aromatic substitution (EAS) reaction. youtube.com It typically involves the use of a nitrating agent, most commonly a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). youtube.com Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active electrophile in the reaction. youtube.com The regioselectivity of the nitration is governed by the directing effects of the substituents already present on the aromatic ring. For the synthesis of a polysubstituted aniline like this compound, a pre-existing halogenated benzene (B151609) derivative would undergo nitration. The position of the incoming nitro group would be directed by the ortho- and para-directing effects of the halogens.

Once the nitroaromatic compound is obtained, the nitro group is reduced to a primary amine. A variety of reducing agents can be employed for this transformation. youtube.comyoutube.com Common methods include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C). youtube.comyoutube.com

Metal/Acid Reduction: A widely used and often milder method involves the use of a metal, such as iron (Fe), zinc (Zn), or tin (Sn), in the presence of an acid, typically hydrochloric acid (HCl). youtube.com The Béchamp reduction, using iron and hydrochloric acid, is a classic example. researchgate.net

The choice of reducing agent can be influenced by the presence of other functional groups in the molecule to ensure chemoselectivity. beilstein-journals.org For instance, certain conditions can selectively reduce a nitro group in the presence of other reducible functionalities. researchgate.net

A synthetic route to an analogue, 2-bromo-6-chloro-4-nitroaniline, involves the bromination of 2-chloro-4-nitroaniline. chemicalbook.com This nitroaniline can then be reduced to the corresponding diamine.

Sandmeyer Reactions for Halogen Introduction from Diazonium Salts

The Sandmeyer reaction is a versatile and powerful tool in organic synthesis for the introduction of a wide range of substituents, including halogens, onto an aromatic ring via a diazonium salt intermediate. tutorchase.comnumberanalytics.comwikipedia.org This method is particularly useful for synthesizing aryl halides that are not easily accessible through direct halogenation. tutorchase.com

The reaction proceeds in two main steps:

Diazotization: A primary aromatic amine is treated with a source of nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric or sulfuric acid) at low temperatures (typically 0-5 °C) to form a diazonium salt. tutorchase.com

Substitution: The resulting diazonium salt is then treated with a copper(I) halide (CuX, where X = Cl, Br, or I) to replace the diazonium group (-N₂⁺) with the corresponding halogen. numberanalytics.comwikipedia.org

The mechanism of the Sandmeyer reaction is believed to involve a radical-nucleophilic aromatic substitution (SRNAr) pathway. wikipedia.org The copper(I) catalyst facilitates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the loss of nitrogen gas. The aryl radical then reacts with the copper(II) halide to yield the aryl halide and regenerate the copper(I) catalyst. wikipedia.org

This method offers several advantages, including high yields and mild reaction conditions compared to direct halogenation methods, which may require harsh conditions and can lead to side products. tutorchase.com The versatility of the Sandmeyer reaction allows for the introduction of not only halogens but also other functional groups like cyano (-CN) and hydroxyl (-OH) groups. tutorchase.comwikipedia.org For the synthesis of a trihalogenated aniline like this compound, a dihaloaniline could be diazotized and then subjected to a Sandmeyer reaction to introduce the third halogen. For example, starting from a bromo-chloro-aniline, a Sandmeyer reaction could be used to introduce the iodine atom.

An improved method for the deamination of 4-bromo-2-chloro-6-iodoaniline (B12088954), a related compound, has been reported using isoamyl nitrite in N,N-dimethylformamide, resulting in high yields of 1-bromo-3-chloro-5-iodobenzene (B84608). researchgate.net

Modern and Advanced Synthetic Protocols for this compound Construction

Modern synthetic chemistry has seen the development of powerful transition metal-catalyzed cross-coupling reactions that have revolutionized the formation of carbon-heteroatom bonds, including the crucial C-N bond in anilines.

Metal-Catalyzed Amination of Polyhalogenated Arenes

The direct amination of aryl halides provides a more convergent approach to substituted anilines compared to the classical nitration-reduction sequence. Palladium and copper-catalyzed reactions are at the forefront of this methodology.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine in the presence of a base. wikipedia.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. wikipedia.org The catalytic cycle is generally understood to involve:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl halide to form a palladium(II) species. wikipedia.org

Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) complex and is subsequently deprotonated by the base to form an amido complex.

Reductive Elimination: The aryl group and the amido group are reductively eliminated from the palladium center, forming the C-N bond of the product and regenerating the palladium(0) catalyst. wikipedia.org

The choice of phosphine (B1218219) ligand is crucial for the success of the Buchwald-Hartwig amination. Sterically hindered and electron-rich ligands, such as those from the Buchwald and Hartwig groups, are often employed to facilitate the reductive elimination step. wikipedia.org For polyhalogenated arenes, regioselectivity can be a challenge, but it can often be controlled by the relative reactivity of the different carbon-halogen bonds (C-I > C-Br > C-Cl). nih.gov

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds, as well as C-O and C-S bonds. wikipedia.org Traditionally, these reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern Ullmann-type reactions have been developed that utilize soluble copper catalysts with various ligands, allowing for milder reaction conditions. wikipedia.org The mechanism of the Ullmann amination is thought to involve the formation of a copper(I) amide, which then reacts with the aryl halide. wikipedia.org

The table below summarizes key features of these two important amination reactions.

| Feature | Buchwald-Hartwig Amination | Ullmann-Type Amination |

| Catalyst | Palladium(0) | Copper(I) or Copper(II) |

| Ligands | Phosphines (often bulky and electron-rich) | Diamines, amino acids, acetylacetonates |

| Reaction Conditions | Generally milder than traditional Ullmann | Traditionally harsh, modern methods are milder |

| Substrate Scope | Very broad (aryl bromides, chlorides, iodides, triflates) | Primarily aryl iodides and bromides |

Copper-catalyzed C-N cross-coupling reactions, often referred to as Ullmann-type couplings, have experienced a resurgence with the development of new catalyst systems that operate under milder conditions. researchgate.net These reactions provide a valuable alternative to palladium-catalyzed methods. mdpi.com The use of ligands such as 1,10-phenanthroline (B135089) and various amino acids can significantly accelerate the reaction and improve yields. researchgate.net

The general mechanism for copper-catalyzed amination is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The key steps involve the oxidative addition of the aryl halide to a Cu(I) complex, followed by coordination of the amine and subsequent reductive elimination to form the C-N bond. rsc.org

Recent advancements have focused on developing more efficient and user-friendly protocols. For instance, the use of copper iodide (CuI) with ethylene (B1197577) glycol as a ligand in 2-propanol has been shown to be effective for the amination of aryl iodides, even under an air atmosphere. researchgate.net This demonstrates the increasing practicality of copper-catalyzed methods for the synthesis of aryl amines.

Metal-Free Approaches to Primary Polyhalogenated Arylamines from Arylboronic Acids

While transition metal-catalyzed methods are powerful, the potential for metal contamination in the final product can be a concern, particularly in the pharmaceutical industry. nih.gov This has driven the development of metal-free synthetic routes.

A significant breakthrough in this area is the direct amination of arylboronic acids to produce primary arylamines. nih.govorganic-chemistry.orgscispace.com This method addresses a long-standing challenge in synthetic chemistry. nih.gov One such approach utilizes O-(2,4-dinitrophenyl)hydroxylamine as the aminating agent. organic-chemistry.org The reaction is believed to proceed through a 1,2-aryl migration mechanism under mild conditions. organic-chemistry.org

Key advantages of this metal-free amination include:

Avoidance of Metal Contamination: The absence of a transition metal catalyst simplifies purification and eliminates concerns about metal residues. nih.gov

Compatibility with Halogenated Substrates: The method is particularly well-suited for the synthesis of halogenated anilines, as it avoids the competing cross-coupling side reactions that can occur under transition metal catalysis. nih.govscispace.com

Operational Simplicity: The reaction is often straightforward to perform and can be scaled up to produce gram quantities of the desired aniline. nih.govorganic-chemistry.orgscispace.com

This approach represents a significant step forward in the synthesis of structurally diverse primary arylamines, including complex polyhalogenated structures like this compound, by providing a practical and metal-free alternative to traditional methods.

Functionalization of Polyhalogenated Precursors via Directed Ortho-Metalation

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org This technique overcomes the limitations of classical electrophilic aromatic substitution, where mixtures of ortho- and para-substituted products are common. wikipedia.org In the context of synthesizing complex molecules like this compound, DoM allows for the precise introduction of substituents at positions ortho to a directing metalation group (DMG). wikipedia.orgorganic-chemistry.org

The process begins with an aromatic compound bearing a DMG, which is a functional group containing a heteroatom (typically oxygen or nitrogen). wikipedia.org This group chelates to an organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). wikipedia.orguvm.edu This interaction positions the lithium agent to selectively deprotonate a nearby ortho-proton, creating a highly nucleophilic aryllithium intermediate. wikipedia.org This intermediate can then react with a wide range of electrophiles to install a new substituent exclusively at that ortho-position. organic-chemistry.org

For polyhalogenated aniline precursors, the amino group itself, or more commonly a protected form of it, serves as the DMG. Protecting groups like pivaloyl (Piv) or tert-butoxycarbonyl (Boc) are frequently used as they are effective DMGs. uvm.edu For instance, an N-pivaloyl-protected dihaloaniline can be subjected to DoM to introduce a third substituent. The choice of the organolithium reagent and reaction conditions is critical; for example, weaker DMGs like a Boc-protected amine may require a more reactive reagent like t-BuLi to achieve efficient lithiation. uvm.edu

The table below illustrates hypothetical applications of DoM for the functionalization of dihaloaniline precursors, which is a key conceptual step toward the synthesis of trihalogenated anilines.

Table 1: Directed Ortho-Metalation (DoM) Strategies for Dihaloaniline Derivatives

| Precursor | Directing Metalation Group (DMG) | Reagent | Electrophile (E+) | Product |

|---|---|---|---|---|

| 2,4-Dichloroaniline | Pivaloyl (-NHPiv) | n-BuLi | I₂ | N-(2,4-dichloro-6-iodophenyl)pivalamide |

| 2-Bromo-4-chloroaniline | Carbamate (-NHBoc) | t-BuLi | Br₂ | tert-butyl (2,6-dibromo-4-chlorophenyl)carbamate |

This table is illustrative and presents potential synthetic pathways based on established DoM principles.

Oxidative Aromatization and Regioselective Functionalization Techniques

Modern organic synthesis provides alternative routes to highly substituted anilines through methods that build the aromatic ring itself or functionalize it in later stages. Oxidative aromatization is one such powerful technique. This approach often starts with non-aromatic, cyclic precursors like cyclohexanones, which can be easily substituted at various positions using well-established ketone chemistry. oup.comoup.com

The strategy involves the condensation of a substituted cyclohexanone (B45756) with a nitrogen source, such as ammonia (B1221849) or hydrazine, to form an intermediate like an enamine or an azine. oup.comoup.com This intermediate is then subjected to an oxidative dehydrogenation process to form the fully aromatic aniline ring. oup.com This method allows for the synthesis of aniline derivatives with substitution patterns that are difficult to achieve through traditional electrophilic substitution on the aromatic ring. oup.comoup.com Palladium-based nanoparticle catalysts have been shown to be effective for this transformation, and aerobic oxidation (using O₂ as the terminal oxidant) represents an environmentally favorable approach. oup.com

Regioselective functionalization can also be achieved on the aniline core itself through various transition-metal-catalyzed C-H activation reactions. researchgate.net These methods allow for the direct introduction of functional groups at specific C-H bonds, guided by the electronic properties of the ring or by a directing group. While ortho-functionalization is common, methods for meta and para-selective C-H functionalization of anilides have also been developed, offering complementary strategies to DoM. researchgate.net

Table 2: Conceptual Comparison of Aromatization and Functionalization Techniques

| Technique | Starting Material | Key Transformation | Regiocontrol | Typical Products |

|---|---|---|---|---|

| Oxidative Aromatization | Substituted Cyclohexanone | Condensation followed by Dehydrogenation | Based on precursor substitution | Substituted Primary Anilines oup.comoup.com |

Purification and Isolation Methodologies for Polyhalogenated Aniline Synthesis Research

The synthesis of polyhalogenated anilines like this compound invariably produces a mixture containing the desired product, unreacted starting materials, and various side products. The effective purification and isolation of the target compound are therefore critical steps to obtain a substance of high purity for subsequent use or characterization. atlanchimpharma.com Given the structural similarities between the components in the crude reaction mixture, a combination of techniques is often necessary.

Standard purification methods include:

Liquid-Liquid Extraction: This is often the first step to separate the organic products from inorganic salts and other aqueous-soluble impurities.

Crystallization: If the target compound is a solid, crystallization from an appropriate solvent system can be a highly effective method for purification, often yielding material of very high purity.

Column Chromatography: This is one of the most versatile and widely used techniques for separating organic compounds. doubtnut.com By selecting an appropriate stationary phase (e.g., silica (B1680970) gel, alumina) and a mobile phase (solvent system), components of the mixture can be separated based on their differential adsorption. Both normal-phase and reversed-phase chromatography can be employed. atlanchimpharma.com

For challenging separations, more advanced techniques may be required:

Semi-preparative High-Performance Liquid Chromatography (HPLC): When other methods fail to provide adequate separation, semi-preparative HPLC offers higher resolution and is capable of separating closely related isomers or impurities. atlanchimpharma.com

Forced Degradation: In some cases, impurities can be selectively reacted or degraded under specific conditions to facilitate their removal from the desired product. atlanchimpharma.com

The final purity of the isolated compound is typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and analytical HPLC. atlanchimpharma.com

Table 3: Overview of Purification Techniques for Polyhalogenated Anilines

| Method | Principle of Separation | Application | Advantages | Limitations |

|---|---|---|---|---|

| Crystallization | Differential solubility | Purification of solid products | Can yield very high purity; scalable | Not applicable to oils or highly soluble compounds |

| Column Chromatography | Differential adsorption to a stationary phase | General purpose separation of mixtures doubtnut.com | Highly versatile; applicable to most organic compounds | Can be time-consuming and solvent-intensive |

| Semi-preparative HPLC | High-resolution differential partitioning between mobile and stationary phases | Separation of difficult mixtures, isomers atlanchimpharma.com | Excellent separation power | Limited sample capacity; expensive |

Reactivity and Mechanistic Investigations of 2 Bromo 6 Chloro 4 Iodoaniline

Differential Reactivity of Halogen Substituents in Complex Reaction Environments

The chemical behavior of 2-bromo-6-chloro-4-iodoaniline is dominated by the interplay between the electron-donating amino group and the electron-withdrawing, ortho, para-directing halogen substituents. This unique electronic arrangement provides a platform for investigating regioselectivity and site-specific functionalization in a variety of reaction types.

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. masterorganicchemistry.com In the case of this compound, the regiochemical outcome of further substitution is governed by the powerful activating and directing effects of the amino (-NH₂) group, modulated by the steric and electronic influence of the existing halogens.

The -NH₂ group is a strong activating group and directs incoming electrophiles to the positions ortho and para relative to it. In this molecule, the ortho positions (C2 and C6) and the para position (C4) are already substituted with bromine, chlorine, and iodine, respectively. This leaves the meta positions (C3 and C5) as the only available sites for substitution.

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Position on Ring | Electronic Effect | Directing Influence |

|---|---|---|---|

| -NH₂ | C1 | Activating (Resonance) | Ortho, Para |

| -Br | C2 | Deactivating (Inductive) | Ortho, Para |

| -I | C4 | Deactivating (Inductive) | Ortho, Para |

| -Cl | C6 | Deactivating (Inductive) | Ortho, Para |

Nucleophilic aromatic substitution (SNAr) offers a pathway to replace aryl halides with nucleophiles. However, this reaction generally requires the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org

For this compound, the potential for SNAr is severely limited. The primary reason is the presence of the strongly electron-donating amino group, which increases the electron density of the aromatic ring and destabilizes the carbanionic intermediate required for the SNAr mechanism. libretexts.org While halogens are inductively electron-withdrawing, their effect is not potent enough to overcome the deactivating effect of the amino group for this reaction type. Consequently, this compound is generally inert to typical SNAr conditions, making direct displacement of its halogen atoms by common nucleophiles a challenging and low-yielding process.

The most significant and synthetically valuable aspect of this compound is the differential reactivity of its carbon-halogen bonds in metal-catalyzed cross-coupling reactions. This selectivity is a direct consequence of the disparity in bond dissociation energies (BDE) for the C-X bonds, which follows the trend C-I < C-Br < C-Cl. This hierarchy allows for the selective functionalization of the more reactive C-I bond, followed by the C-Br bond, and finally the C-Cl bond, often under increasingly vigorous reaction conditions. nih.govprinceton.edu

The carbon-iodine bond is the longest and weakest of the three carbon-halogen bonds in the molecule, making it the most susceptible to oxidative addition to a low-valent transition metal catalyst, such as palladium(0). This is the crucial first step in many cross-coupling cycles. princeton.edu

The Sonogashira coupling, which forms a carbon-carbon bond between an aryl halide and a terminal alkyne, is a prime example of this selectivity. mdpi.com When this compound is subjected to typical Sonogashira conditions—employing a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., an amine)—the reaction occurs exclusively at the C-I bond. researchgate.netbeilstein-journals.org The milder conditions required for this transformation leave the more robust C-Br and C-Cl bonds intact, allowing for the isolation of a 4-alkynyl-2-bromo-6-chloroaniline derivative.

Once the iodo position has been functionalized, the C-Br bond becomes the most reactive site for a subsequent cross-coupling reaction. Activating the C-Br bond for oxidative addition typically requires more forcing conditions than for the C-I bond. This may involve higher reaction temperatures, stronger bases, or the use of more electron-rich and sterically hindered phosphine (B1218219) ligands on the palladium catalyst, which can facilitate the cleavage of the stronger C-Br bond. nih.govacs.org

The C-Cl bond is the least reactive site. Aryl chlorides are notoriously unreactive in cross-coupling reactions due to the high strength of the C-Cl bond. acs.org Their participation in cross-coupling reactions necessitates highly specialized catalytic systems, often involving bulky, electron-rich phosphine ligands (like X-Phos), N-heterocyclic carbene (NHC) ligands, or nickel-based catalysts, along with higher temperatures. mdpi.comacs.org This conditional reactivity is key to achieving controlled, site-selective functionalization.

The well-defined reactivity hierarchy (I > Br > Cl) enables powerful synthetic strategies known as sequential or orthogonal cross-coupling. nih.gov This approach allows for the introduction of three different substituents onto the aromatic ring in a controlled, stepwise manner, starting from the single precursor, this compound.

A typical sequence might involve:

A Sonogashira or Suzuki coupling at the C4-I position under mild palladium catalysis.

A second, different cross-coupling reaction (e.g., Suzuki, Heck, or Stille) at the C2-Br position using a more active catalyst system or higher temperatures.

A final coupling reaction, such as a Buchwald-Hartwig amination or cyanation, at the C6-Cl position under the most forcing conditions.

This methodology provides a reliable and flexible route to constructing highly complex and precisely substituted aniline (B41778) derivatives, which are valuable intermediates in medicinal chemistry and materials science. aablocks.com

Table 2: Representative Conditions for Sequential Cross-Coupling

| Step | Target Bond | Reaction Type | Catalyst System (Example) | Conditions (Example) |

|---|---|---|---|---|

| 1 | C-I | Sonogashira Coupling | Pd(PPh₃)₄, CuI, Et₃N | Room Temp to 50 °C |

| 2 | C-Br | Suzuki Coupling | Pd(OAc)₂, SPhos, K₃PO₄ | 80-110 °C |

| 3 | C-Cl | Buchwald-Hartwig Amination | Pd₂(dba)₃, XPhos, NaOtBu | >110 °C |

Halogen-Directed Selectivity in Metal-Mediated Cross-Coupling Reactions

Reactivity of the Amine Functionality

The primary amino group in this compound is a key handle for a variety of chemical modifications. Its nucleophilicity and ability to be converted into a diazonium salt are central to its synthetic utility.

Derivatization Studies: N-Alkylation and N-Acylation

The nitrogen atom of this compound, like other anilines, possesses a lone pair of electrons, rendering it nucleophilic and basic. It can readily undergo N-alkylation and N-acylation reactions. msu.edu The reaction with alkyl halides, typically in the presence of a base to neutralize the resulting hydrohalic acid, leads to the formation of secondary and tertiary amines. mnstate.edu Similarly, acylation with acyl chlorides or anhydrides yields the corresponding amides.

These derivatizations are not only fundamentally important but also serve as crucial steps in more complex synthetic sequences. For instance, the introduction of an N-acyl group can serve as a protecting group, modulating the reactivity of the aromatic ring towards electrophilic substitution. wikipedia.org Furthermore, N-alkylation introduces substituents that can be pivotal for subsequent intramolecular cyclization reactions. nih.gov An unexpected rearrangement of 2-bromoaniline (B46623) has been observed under certain biphasic alkylation conditions, where the bromine atom migrates from the ortho to the para position. nih.gov This highlights the potential for complex reactivity in sterically hindered haloanilines.

Table 1: Representative N-Alkylation and N-Acylation Reactions of Anilines

| Reactant 1 | Reactant 2 | Product Type | General Conditions |

| Aniline Derivative | Alkyl Halide (e.g., R-Br) | N-Alkylated Aniline | Base (e.g., NaHCO3, K2CO3) |

| Aniline Derivative | Acyl Chloride (e.g., R-COCl) | N-Acylated Aniline (Amide) | Base (e.g., Pyridine) |

| Aniline Derivative | Acid Anhydride (B1165640) (e.g., (RCO)2O) | N-Acylated Aniline (Amide) | - |

This table presents generalized reaction types for aniline derivatives, which are applicable to this compound.

Diazotization Chemistry and its Subsequent Transformations

One of the most versatile transformations of primary aromatic amines is diazotization, which involves the reaction with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. wikipedia.org The resulting diazonium group of 2-bromo-6-chloro-4-iodobenzenediazonium salt can then be replaced by a wide variety of substituents through Sandmeyer-type reactions. chemicalbook.comambeed.comgoogle.com

A particularly useful subsequent transformation is reductive deamination, where the diazonium group is replaced by a hydrogen atom. This two-step sequence effectively removes the amino group from the aromatic ring. An improved method for the reductive deamination of the related 4-bromo-2-chloro-6-iodoaniline (B12088954) using isoamyl nitrite in N,N-dimethylformamide has been reported to give high yields of the corresponding 1-bromo-3-chloro-5-iodobenzene (B84608). researchgate.netacs.orgacs.orgsmolecule.comed.gov This approach is advantageous as it often simplifies purification and can be performed on a microscale. acs.orgacs.orged.gov

The diazotization of dihalogenated anilines in concentrated sulfuric acid has been shown to sometimes lead to isomerization products, where a halogen atom shifts its position on the aromatic ring. dergipark.org.tr For example, studies on 2,4-dihaloanilines have revealed 1,2- and 1,3-shifts of chlorine and bromine atoms. dergipark.org.tr

Table 2: Diazotization and Subsequent Transformations

| Starting Material | Reagents | Key Intermediate | Product Type |

| This compound | NaNO2, HCl (aq) | 2-Bromo-6-chloro-4-iodobenzenediazonium chloride | Diazonium Salt |

| Diazonium Salt | CuCl/HCl | 1-Bromo-2,3-dichloro-5-iodobenzene (potential isomer) | Aryl Chloride |

| Diazonium Salt | CuBr/HBr | 1,3-Dibromo-2-chloro-5-iodobenzene (potential isomer) | Aryl Bromide |

| Diazonium Salt | KI | 1-Bromo-2-chloro-3,5-diiodobenzene (potential isomer) | Aryl Iodide |

| This compound | Isoamyl nitrite, DMF | - | 1-Bromo-3-chloro-5-iodobenzene (Reductive Deamination) |

This table illustrates potential products based on known diazotization chemistry of haloanilines. The formation of specific isomers can be influenced by reaction conditions.

Condensation Reactions for Heterocyclic Ring Formation

The amine functionality of this compound can participate in condensation reactions with carbonyl compounds or their equivalents to construct various heterocyclic rings. These reactions are fundamental in medicinal chemistry and materials science for the synthesis of privileged scaffolds. For instance, the reaction of anilines with α-diketones, catalyzed by palladium, can lead to the formation of 2,3-disubstituted indoles. researchgate.net

A significant application is in the synthesis of quinazolines and quinazolinones. The condensation of anilines with various building blocks is a common strategy. For example, 2-aminobenzamides can be cyclized to form quinazolinones. researchgate.net Copper-catalyzed domino cyclization of anilines with cyclobutanone (B123998) oxime has been shown to produce spirotetrahydroquinoline derivatives. beilstein-journals.org While direct examples with this compound are not prevalent in the searched literature, the general reactivity patterns of anilines suggest its suitability as a substrate in such cyclization strategies. The synthesis of 7-bromo-6-chloro-4(3H)-quinazolinone, a related structure, has been achieved from 2,4-dibromo-5-chlorobenzoic acid and formamidine (B1211174) acetate, showcasing the construction of the quinazolinone core. google.com

Intramolecular Cyclization and Rearrangement Pathways

Derivatives of this compound are valuable precursors for constructing fused heterocyclic systems through intramolecular cyclization reactions. The strategic placement of the halogens can influence the regioselectivity of these cyclizations and potentially lead to interesting rearrangement phenomena.

Formation of Fused Ring Systems (e.g., indoles, quinolines)

The synthesis of indoles and quinolines often relies on the cyclization of suitably substituted anilines. Palladium-catalyzed methods are particularly powerful for these transformations. For example, the indolization of 2-bromo- or 2-chloroanilines with internal alkynes provides a regioselective route to 2,3-disubstituted indoles. researchgate.net Similarly, the reaction of 2-bromoanilides with terminal alkynes can lead to indoles via a sequence of Sonogashira coupling, amidopalladation, and reductive elimination. acs.org

Quinolines can also be accessed from aniline derivatives. One approach involves the electrophilic cyclization of N-(2-alkynyl)anilines. researchgate.net Another powerful method is the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. While not a direct cyclization of the aniline itself, derivatives of this compound could be elaborated into the necessary precursors for these named reactions. For instance, a 2-iodoaniline (B362364) derivative can undergo coupling with a terminal acetylene (B1199291) to form a 2-alkynylaniline, a key intermediate for quinoline (B57606) synthesis. mdpi.com The synthesis of 6-bromo-4-iodoquinoline (B1287929) has been reported from 4-bromoaniline (B143363) through a multi-step sequence, demonstrating the feasibility of building complex quinolines from halogenated anilines. atlantis-press.com

Mechanistic Studies of Halogen Migration or Isomerization

The phenomenon of halogen migration, often termed a "halogen dance," can occur in polyhalogenated aromatic compounds, typically under basic conditions. researchgate.net While specific studies on this compound are scarce, research on related systems provides insight into potential rearrangement pathways. For instance, the base-catalyzed isomerization of 1,2,4-tribromobenzene (B129733) to 1,3,5-tribromobenzene (B165230) proceeds via intermolecular halogen transfer. amazonaws.com

An unexpected migration of bromine from the 2- to the 4-position was observed during the N-alkylation of 2-bromoaniline with benzyl (B1604629) bromide under basic conditions. nih.gov Mechanistic studies suggested that the rearrangement is intermolecular and that HBr generated in situ plays a role. nih.gov Crossover experiments confirmed that a discrete electrophilic bromine source is involved. nih.gov It was also noted that while 2-bromoaniline rearranged, 2-chloroaniline (B154045) did not, likely due to the higher bond dissociation energy of the C-Cl bond. nih.gov

Furthermore, investigations into the diazotization of 2,4-dihalogenoanilines in strong acid have shown that the halogen at the 4-position can undergo 1,2- or 1,3-shifts, leading to isomerized products. dergipark.org.tr These findings suggest that under certain reaction conditions, particularly those involving strong acids or bases, the halogen atoms of this compound might not be static, potentially leading to isomeric products. Such rearrangements are believed to proceed through intermediates like arynes or involve electrophilic halogen transfer agents. amazonaws.comchemrxiv.org

Kinetic and Thermodynamic Aspects of Reactions Involving this compound

The reactivity of this compound is governed by the electronic and steric effects of its substituents: the amino group (-NH₂) and the three different halogen atoms (bromine, chlorine, and iodine) on the benzene (B151609) ring. The amino group is a powerful activating group and is ortho, para-directing in electrophilic aromatic substitution reactions. However, the presence of three bulky halogen atoms introduces significant steric hindrance and complex electronic effects that modulate this reactivity.

In the absence of specific experimental data for this compound, the kinetic and thermodynamic parameters of its reactions can be qualitatively predicted by considering the properties of related compounds. For instance, the oxidation of substituted anilines by manganese dioxide has been studied, and structure-activity relationships have been developed based on descriptors like pKₐ and one-electron oxidation potentials. acs.org These studies generally show that electron-donating groups accelerate the rate of oxidation, while electron-withdrawing groups have the opposite effect. acs.org The halogens on the aniline ring of this compound would be expected to influence its pKₐ and redox potential, thereby affecting the kinetics and thermodynamics of its reactions.

Reaction Rate Determination and Transition State Analysis

Detailed experimental determination of reaction rates and analysis of transition states for reactions involving this compound have not been reported in the reviewed literature. Such studies would typically involve monitoring the concentration of reactants or products over time under various conditions (e.g., temperature, concentration, solvent) to determine the rate law and activation parameters (activation energy, enthalpy, and entropy of activation).

Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating transition states. For example, DFT calculations have been used to study the transition states in the Bamberger rearrangement of phenylhydroxylamines and in the ferrate(VI) oxidation of substituted anilines. nih.govacs.org These studies provide insights into the geometry and energetics of the transition states, which are crucial for understanding the reaction mechanism. A computational study on the radical addition to substituted anilines found that polar effects are highly important, with electrophilic radicals reacting faster with more nucleophilic arenes. beilstein-journals.org For this compound, a similar computational approach could elucidate the structure of transition states in its various potential reactions, such as electrophilic substitution or nucleophilic aromatic substitution.

To illustrate the type of data that would be obtained from such studies, the following table presents hypothetical activation parameters for a generic electrophilic substitution reaction, based on general principles.

| Substrate | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | ΔG‡ (kJ/mol) at 298 K | Relative Rate |

|---|---|---|---|---|

| Aniline | 50 | -80 | 73.8 | High |

| 4-Chloroaniline | 65 | -75 | 87.4 | Moderate |

| 2,4,6-Trichloroaniline | 80 | -90 | 106.8 | Low |

Isotopic Labeling Studies for Mechanism Elucidation

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of atoms. There are no specific isotopic labeling studies reported for this compound in the available literature. However, studies on other anilines demonstrate the potential of this method.

For example, hydrogen isotope exchange (HIE) reactions using deuterium (B1214612) (D₂) or tritium (B154650) (T₂) with iridium nanoparticles as catalysts have been used for the selective labeling of anilines. nih.govacs.org Such studies can reveal information about C-H activation steps in a reaction mechanism. acs.org Furthermore, ¹⁵N-labeled aniline has been used to investigate nitrogen-related chemical transformations and to trace nitrogen pathways in metabolic studies. A nitrogen replacement strategy using glycine-¹⁵N has been developed for the isotopic labeling of anilines, involving concurrent Csp²–N and Csp³–N bond cleavages.

In the context of this compound, isotopic labeling could be used to probe several mechanistic questions. For instance, in a nucleophilic aromatic substitution reaction where one of the halogens is displaced, labeling the leaving group (e.g., using a radioactive isotope like ¹³¹I) could help determine the rate-determining step through kinetic isotope effect (KIE) studies. A study on 3-iodo-5-(trifluoromethyl)aniline (B3031481) showed a primary KIE in SₙAr reactions, indicating that the cleavage of the carbon-iodine bond is partially rate-determining. smolecule.com

The following table illustrates the kind of data that could be obtained from a hypothetical isotopic labeling experiment on a related compound.

| Reactant Pair | klight (M-1s-1) | kheavy (M-1s-1) | Kinetic Isotope Effect (klight/kheavy) | Mechanistic Implication |

|---|---|---|---|---|

| Aryl-I / Aryl-¹³¹I | 1.0 x 10-4 | 9.5 x 10-5 | 1.05 | C-I bond breaking is partially rate-determining. |

| Aniline / Aniline-d₅ | 1.0 x 10-4 | 9.9 x 10-5 | 1.01 | C-H bond breaking is not involved in the rate-determining step. |

Theoretical and Computational Chemistry Studies of 2 Bromo 6 Chloro 4 Iodoaniline

Quantum Chemical Characterization of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to elucidating the electronic landscape of a molecule. By solving approximations of the Schrödinger equation, these methods map out electron density, orbital energies, and electrostatic potential, which together govern the molecule's stability and chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule—its equilibrium geometry. This is achieved by systematically minimizing the molecule's energy with respect to all atomic coordinates. A common and reliable approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-31G(d,p), which provides a good balance between computational cost and accuracy for organic molecules.

The geometry optimization process for 2-bromo-6-chloro-4-iodoaniline reveals key structural parameters. The aniline (B41778) ring is expected to be nearly planar, but the large halogen atoms (Br, Cl, I) and the amine group (-NH₂) cause minor deviations from perfect planarity due to steric strain. The C-N bond length and the bond angles involving the substituents provide a quantitative description of the molecule's shape. The energy landscape, explored by mapping potential energy as a function of bond rotations or other geometric changes, confirms that the calculated structure represents a minimum energy conformation.

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations

| Parameter | Bond/Angle | Predicted Value | Significance |

| Bond Lengths | C-Br | ~1.89 Å | Reflects the covalent radius of bromine and its bond to an sp² carbon. |

| C-Cl | ~1.73 Å | Shorter than C-Br due to chlorine's smaller atomic radius. | |

| C-I | ~2.08 Å | The longest carbon-halogen bond, indicating it is the weakest and most polarizable. | |

| C-N | ~1.41 Å | Typical for an aromatic amine, showing some double bond character. | |

| Bond Angles | C-C-Br | ~121° | Indicates steric influence from the adjacent amine group. |

| C-C-Cl | ~120° | Close to the ideal 120° for sp² hybridized carbon. | |

| C-C-I | ~119° | Slight deviation due to the large size of the iodine atom. |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

For this compound, the HOMO is predicted to be primarily localized on the aniline ring and the nitrogen atom of the amine group, as this region is the most electron-rich. The spatial distribution of the LUMO, conversely, is expected to be spread across the aromatic ring with significant contributions from the antibonding orbitals associated with the carbon-halogen bonds, particularly the C-I bond, due to iodine's high polarizability.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. asianpubs.org A smaller gap suggests that the molecule is more easily excitable and more chemically reactive.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Orbital | Predicted Energy (eV) | Description and Implication |

| HOMO | ~ -5.8 eV | Localized on the amine and phenyl ring; indicates the molecule's capacity to act as an electron donor. |

| LUMO | ~ -1.7 eV | Distributed over the C-X bonds; represents the molecule's ability to act as an electron acceptor. |

| HOMO-LUMO Gap (ΔE) | ~ 4.1 eV | Suggests moderate chemical reactivity and stability, typical for a polyhalogenated aromatic compound. |

The Electrostatic Potential Surface (ESP) map is a color-coded visualization of the net electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other charged or polar species. Red regions indicate negative electrostatic potential (electron-rich areas), which are prone to electrophilic attack, while blue regions indicate positive electrostatic potential (electron-poor areas), which are susceptible to nucleophilic attack.

In this compound, the ESP map would show a region of high negative potential (red) around the nitrogen atom of the amine group due to its lone pair of electrons. In contrast, regions of positive potential (blue), known as sigma-holes, are predicted on the outermost surfaces of the halogen atoms, particularly the iodine and bromine. This positive character arises from the anisotropic distribution of electron density around the covalently bonded halogen, making these atoms potential sites for forming halogen bonds. The hydrogen atoms of the amine group would also exhibit positive potential, making them hydrogen bond donors.

Table 3: Predicted Partial Atomic Charges for Key Atoms in this compound

| Atom | Predicted Partial Charge (a.u.) | Implication for Reactivity |

| N (Amine) | ~ -0.90 | Highly negative, acts as a primary site for protonation and hydrogen bond acceptance. |

| H (Amine) | ~ +0.45 | Highly positive, acts as a hydrogen bond donor. |

| I (Iodine) | ~ +0.15 | Exhibits a positive sigma-hole, making it a strong halogen bond donor. |

| Br (Bromine) | ~ +0.05 | Possesses a smaller but significant sigma-hole for halogen bonding. |

| Cl (Chlorine) | ~ -0.05 | Less likely to act as a halogen bond donor compared to Br and I. |

Intermolecular Interactions and Supramolecular Assembly Prediction

The way individual molecules of this compound interact with each other determines its solid-state properties, such as crystal packing and melting point. These interactions are primarily non-covalent and include hydrogen and halogen bonds.

Hydrogen bonds are strong, directional intermolecular forces that form between a hydrogen atom covalently bonded to an electronegative atom (like nitrogen) and another nearby electronegative atom. In this compound, the two hydrogen atoms of the primary amine group are potent hydrogen bond donors. researchgate.net

These donors can interact with several potential acceptors on neighboring molecules:

N-H···N: The amine nitrogen of one molecule can act as an acceptor for a hydrogen from another, leading to the formation of catemeric (chain-like) or dimeric structures. rsc.org

N-H···X (X = Cl, Br, I): The halogen atoms, with their lone pairs of electrons, can also function as weak hydrogen bond acceptors. beilstein-journals.org

These interactions collectively create a robust network that stabilizes the crystal lattice.

Table 4: Predicted Hydrogen Bonding Geometries

| Interaction Type | Donor-Acceptor | Predicted Distance (Å) | Predicted Angle (°) |

| Amine-Amine | N-H···N | ~2.2 | ~170 |

| Amine-Halogen | N-H···Cl | ~2.5 | ~155 |

| Amine-Halogen | N-H···Br | ~2.7 | ~150 |

A halogen bond is a highly directional, non-covalent interaction between the electrophilic region (sigma-hole) on a halogen atom (the donor) and a nucleophilic site (the acceptor), such as a lone pair on a nitrogen or another halogen. beilstein-journals.org The strength of the halogen bond typically increases with the polarizability of the halogen donor, following the trend I > Br > Cl. rsc.org

In this compound, the iodine and bromine atoms are the most significant halogen bond donors. These interactions are highly directional, with the C-X···A angle (where X is the halogen donor and A is the acceptor) approaching 180°. beilstein-journals.org Potential halogen bonds that could dictate the supramolecular assembly include:

C-I···N and C-Br···N: Strong interactions where the amine nitrogen acts as the acceptor.

The interplay between the stronger hydrogen bonds and these directional halogen bonds ultimately determines the final, complex three-dimensional crystal structure. rsc.org

Table 5: Predicted Halogen Bonding Geometries

| Interaction Type | Donor···Acceptor | Predicted Distance (Å) | Predicted C-X···A Angle (°) |

| Iodine Bond | C-I···N | ~2.8 | ~175 |

| Bromine Bond | C-Br···N | ~3.0 | ~170 |

| Iodine-Halogen | C-I···Cl | ~3.4 | ~165 |

| Bromine-Halogen | C-Br···Cl | ~3.5 | ~160 |

Aromatic Stacking and π-π Interactions in Aggregates

Computational studies on similar halogenated anilines demonstrate that the phenyl rings of adjacent molecules can arrange in either a face-to-face or offset stacking configuration. iucr.org The presence of multiple halogen substituents significantly influences the electronic distribution of the aromatic ring, thereby modulating the nature and strength of these π-π interactions. The electron-withdrawing nature of the bromine, chlorine, and iodine atoms creates a quadrupole moment on the aromatic ring that can lead to favorable electrostatic interactions in an offset or parallel-displaced stacking arrangement. bath.ac.uk

In related structures, such as those of other substituted anilines, crystal packing is often dominated by a combination of hydrogen bonds involving the amine group and π-π stacking interactions. For instance, in some aniline derivatives, molecules are linked into chains or sheets by N-H···N or N-H···X (where X is a halogen) hydrogen bonds, and these sheets are then stacked together through offset π-π interactions. iucr.orgresearchgate.net The centroid-to-centroid distance between stacked rings is a key parameter used to characterize these interactions, with typical distances falling in the range of 3.3 to 3.8 Å. iucr.orgbath.ac.uk Computational models can predict these distances and the binding energies associated with different stacking geometries, providing a quantitative understanding of the forces that stabilize the aggregated state. The interplay between the different halogen atoms (I, Br, Cl) can also lead to specific halogen–π interactions, further consolidating the crystal structure. iucr.org

Computational Prediction of Spectroscopic Parameters

Vibrational (IR, Raman) Spectra Simulation

Theoretical calculations are highly effective in simulating the vibrational spectra (Infrared and Raman) of molecules like this compound. By employing methods such as Density Functional Theory (DFT) with basis sets like B3LYP/6-311++G(d,p), researchers can compute the harmonic vibrational frequencies. researchgate.net These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental data. researchgate.net

The process involves first optimizing the molecular geometry to find the lowest energy structure. Then, the vibrational frequencies and their corresponding intensities (for IR) and activities (for Raman) are calculated. A detailed assignment of each vibrational mode to a specific molecular motion (e.g., C-H stretch, N-H bend, C-Br stretch) is made possible through Potential Energy Distribution (PED) analysis. researchgate.net For a complex molecule like this compound, this computational approach is essential for accurately interpreting the crowded regions of the experimental spectra.

Table 1: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies for a Halogenated Aniline Derivative This table is a representative example based on studies of similar molecules, such as 2-bromo-6-chloro-4-fluoroaniline. researchgate.net

| Assignment | Calculated Frequency (cm⁻¹) (Scaled) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |

|---|---|---|---|

| N-H asymmetric stretch | 3480 | 3485 | - |

| N-H symmetric stretch | 3395 | 3400 | - |

| C-H stretch | 3070 | 3075 | 3072 |

| C=C stretch | 1590 | 1595 | 1593 |

| N-H scissoring | 1560 | 1565 | - |

| C-C stretch | 1450 | 1455 | 1452 |

| C-N stretch | 1280 | 1285 | 1283 |

| N-H wagging | 620 | 625 | - |

| C-I stretch | 520 | 525 | 522 |

| C-Br stretch | 580 | 585 | 583 |

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

The Gauge-Including Atomic Orbital (GIAO) method, typically used within the DFT framework, is the standard for calculating NMR chemical shifts. researchgate.net This method effectively computes the isotropic magnetic shielding constants for each nucleus (e.g., ¹H and ¹³C). The chemical shifts (δ) are then determined by referencing these calculated shielding values to the shielding of a standard compound, usually Tetramethylsilane (TMS). researchgate.net

Calculations are often performed on the optimized geometry of the molecule, and solvent effects can be incorporated using models like the Polarizable Continuum Model (PCM) to better replicate experimental conditions. researchgate.net Theoretical predictions are particularly valuable for assigning signals in the ¹³C NMR spectrum, where the chemical shifts are highly sensitive to the electronic environment created by the multiple halogen substituents. Discrepancies between calculated and experimental values can sometimes occur, especially for carbons directly bonded to heavy halogens like iodine, where relativistic effects may become significant. researchgate.net

Table 2: Representative Calculated vs. Experimental NMR Chemical Shifts (ppm) for this compound This table is illustrative. Experimental values can be found in chemical databases, while calculated values are based on typical GIAO/DFT computations. researchgate.net

| Atom | Calculated ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) | Calculated ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) |

|---|---|---|---|---|

| C1 (C-N) | 144.5 | ~145 | - | - |

| C2 (C-Br) | 110.8 | ~111 | - | - |

| C3 (C-H) | 134.2 | ~134 | 7.85 | ~7.8 |

| C4 (C-I) | 90.1 | ~90 | - | - |

| C5 (C-H) | 140.5 | ~141 | 7.60 | ~7.5 |

| C6 (C-Cl) | 120.3 | ~120 | - | - |

Electronic Absorption (UV-Vis) Spectra and Non-Linear Optical (NLO) Properties

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for simulating electronic absorption (UV-Vis) spectra. tandfonline.com By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λ_max). These transitions typically involve the promotion of an electron from a high-lying occupied molecular orbital (like the HOMO) to a low-lying unoccupied molecular orbital (like the LUMO). The HOMO-LUMO energy gap is a key parameter that influences the electronic and optical properties of the molecule. researchgate.net

The non-linear optical (NLO) properties of this compound can also be predicted through computational chemistry. Key NLO parameters include the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.net These properties are determined by the molecule's response to a strong external electric field. Molecules with significant NLO properties often possess a π-conjugated system with electron-donating groups (like the -NH₂ group) and electron-withdrawing groups (the halogens), which facilitate intramolecular charge transfer upon excitation. researchgate.netresearchgate.net DFT calculations can quantify these parameters, providing a theoretical assessment of the material's potential for use in optoelectronic applications. researchgate.net

Table 3: Calculated Electronic and NLO Properties for a Halogenated Aniline This table presents typical parameters obtained from DFT calculations on NLO-active aniline derivatives. researchgate.netresearchgate.net

| Parameter | Description | Calculated Value |

|---|---|---|

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -5.8 eV |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | 4.3 eV |

| λ_max | Maximum Absorption Wavelength (from TD-DFT) | 310 nm |

| μ | Dipole Moment | 3.5 Debye |

| α | Mean Polarizability | 1.8 x 10⁻²³ esu |

Reaction Pathway Analysis and Catalytic Mechanism Probing

Computational Elucidation of Selectivity in Cross-Coupling Reactions

This compound possesses three different halogen atoms, presenting a challenge for regioselectivity in cross-coupling reactions such as Suzuki, Sonogashira, or Heck reactions. Computational methods, particularly DFT, are instrumental in elucidating the mechanisms of these reactions and predicting their selectivity. mdpi.com

The selectivity is primarily governed by the relative strengths of the carbon-halogen bonds (C-Cl > C-Br > C-I) and the energies of the transition states for the oxidative addition step, which is often the rate-determining step. Oxidative addition of a palladium(0) catalyst to the C-X bond is easiest for iodine, followed by bromine, and then chlorine.

Computational studies can model the entire catalytic cycle. By calculating the energy profiles for the reaction pathways starting from each of the three C-X bonds, it is possible to determine the activation barriers for each potential reaction. The pathway with the lowest activation energy will be the most favorable kinetically. For tri-substituted haloarenes, the calculations consistently show that the activation barrier for the oxidative addition of palladium to the C-I bond is significantly lower than that for the C-Br and C-Cl bonds. peerj.com This theoretical finding explains the high selectivity observed experimentally, where cross-coupling reactions on molecules like this compound occur almost exclusively at the iodo position under standard conditions. mdpi.comchemrxiv.org

Energy Barriers and Reaction Energetics of Key Transformations

A central aspect of the reactivity of this compound is the differential reactivity of the carbon-halogen bonds (C-I, C-Br, and C-Cl). In transformations like Suzuki, Heck, or Sonogashira cross-coupling reactions, the first and most crucial step of the catalytic cycle is typically the oxidative addition of the aryl halide to a low-valent metal center, commonly palladium(0). nih.gov Computational studies have consistently shown that the energy barrier for this oxidative addition step is highly dependent on the halogen, following the general trend: C-I < C-Br < C-Cl. This is attributed to the bond dissociation energies of the carbon-halogen bonds.

DFT calculations are employed to model the transition states of these oxidative addition steps, providing quantitative data on their relative energy barriers. diva-portal.org While specific computational data for this compound is not extensively published, the well-established principles from studies on other polyhalogenated benzenes are directly applicable. For instance, the selective transformation at one halogen site over the others is dictated by the differences in these activation energies.

The following table provides representative theoretical energy barriers for the oxidative addition of a palladium(0) complex to generic aryl halides. These values illustrate the energetic basis for the high selectivity observed in reactions with polyhalogenated substrates.

| Transformation (Oxidative Addition) | Typical Calculated Energy Barrier (kcal/mol) | Relative Reactivity |

| Ar-I + Pd(0) → Ar-Pd(II)-I | 10 - 15 | Highest |

| Ar-Br + Pd(0) → Ar-Pd(II)-Br | 15 - 20 | Intermediate |

| Ar-Cl + Pd(0) → Ar-Pd(II)-Cl | 20 - 25 | Lowest |

These energetic differences allow for sequential, site-selective functionalization of this compound. A reaction can be performed under conditions mild enough to overcome the energy barrier for C-I bond cleavage while leaving the C-Br and C-Cl bonds intact. Subsequently, by modifying reaction conditions (e.g., increasing temperature or changing the catalyst/ligand system), the C-Br bond can be targeted.

Furthermore, computational studies can elucidate the energetics of subsequent steps in a catalytic cycle, such as transmetalation and reductive elimination, providing a complete energy profile for the entire transformation. nih.gov Research on ligand-controlled regioselectivity has also shown that the distortion energy of the transition state plays a crucial role, with calculations sometimes revealing that C-Cl insertion can be facilitated by a lower distortion energy compared to other potential sites depending on the ligand used. nih.gov Such detailed mechanistic insights derived from computational energetics are invaluable for designing synthetic routes that leverage the unique substitution pattern of this compound to create complex molecular architectures.

Applications As a Synthetic Building Block in Advanced Materials and Methodological Research

Precursor for Advanced Polymer and Functional Materials

The presence of multiple, modifiable sites on the aniline (B41778) ring positions this compound as a promising precursor for a variety of functional materials where precise control over the final structure is paramount.

Conjugated polymers are a cornerstone of organic electronics, with applications in transistors, LEDs, and photovoltaics. The electronic properties of these materials are highly dependent on the molecular structure of the monomer units. Halogenated aromatic compounds are known to be valuable in material science for creating materials with specific electronic or optical properties. The introduction of halogens into the polymer backbone can influence key parameters such as the HOMO/LUMO energy levels, solubility, and intermolecular packing. For instance, studies on halogen-substituted poly(p-phenylene vinylene) (PPV) have shown that the presence of halogens can induce a red shift in both absorption and emission spectra.

While direct polymerization of 2-bromo-6-chloro-4-iodoaniline is not yet widely documented, its structure is highly suitable for this purpose. The amine group can be used for polymerization reactions (e.g., forming polyanilines or polyimines), or the halogen atoms can be leveraged in cross-coupling polymerization methods like Suzuki or Stille coupling. The ability to selectively functionalize the I, Br, and Cl positions would allow for the synthesis of highly tailored polymers where side chains can be introduced in a controlled manner to fine-tune the material's properties for specific organic electronic applications.

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are crystalline porous materials constructed from molecular building blocks. MOFs consist of metal ions or clusters linked by organic ligands, while COFs are made entirely from organic building blocks linked by strong covalent bonds. The synthesis of COFs often relies on reversible bond formation, such as the reaction between amines and aldehydes to form imines.

This compound serves as a potential building block for these frameworks. The primary amine group can participate in the framework-forming reactions, for example, by condensation with a multivalent aldehyde linker to form an imine-based COF. The three halogen atoms would then project into the pores of the resulting framework, where they could serve several functions:

Post-Synthetic Modification: The halogens, particularly the highly reactive iodine and bromine, can be replaced using cross-coupling reactions to graft new functional groups onto the framework's pore walls. This allows for the precise tuning of the framework's chemical environment for applications in gas storage, separation, or catalysis.

Active Sites: The halogens themselves can act as binding sites or participate in catalytic processes within the pores.

The use of such a multi-functionalized linker provides a pathway to complex, highly decorated frameworks that are otherwise difficult to synthesize.

Crystal engineering focuses on designing solid-state structures with desired properties by controlling intermolecular interactions. Non-covalent forces such as hydrogen bonding and, notably, halogen bonding are primary tools in this field. Halogen bonding is a directional interaction between an electrophilic region on a halogen atom and a Lewis base. The strength of this bond typically follows the trend I > Br > Cl > F.